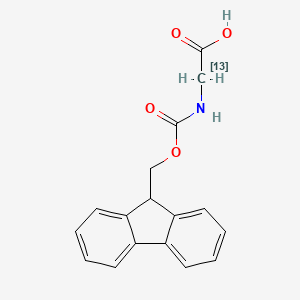
Fmoc-Gly-OH-2-13C
Übersicht
Beschreibung
2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid (FMCAA) is an organic compound with a unique structure that has recently been studied for its potential applications in scientific research. FMCAA is a member of the fluorene family, which is a group of compounds that are known for their high solubility in water and their ability to form hydrogen bonds. FMCAA has been studied for its potential applications in medicinal chemistry, synthetic chemistry, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Antikörper-Wirkstoff-Konjugate (ADCs)
Fmoc-Gly-OH-2-13C dient als vielseitiger Linker beim Aufbau von Antikörper-Wirkstoff-Konjugaten (ADCs). Diese ADCs kombinieren monoklonale Antikörper mit zytotoxischen Medikamenten, wodurch eine gezielte Abgabe von Antikrebsmitteln an Tumorzellen ermöglicht wird. Der lysosomal spaltbare Fmoc-Gly-Gly-OH-Linker sorgt für eine effiziente Freisetzung des Wirkstoffs in Krebszellen und erhöht so die therapeutische Wirksamkeit .
Glykosylierungsstudien und Neoglykokonjugate
This compound wurde in Glykosylierungsreaktionen eingesetzt, insbesondere für die Kupplung von Saccharid-β-Glykosylaminen. Es ermöglicht Forschern, Glykanstrukturen und -interaktionen zu untersuchen. Darüber hinaus können Neoglykokonjugate – gebildet durch die Verknüpfung von Glykanen mit Proteinen – mit this compound für detaillierte Untersuchungen markiert werden .
Chemische Referenz- und Reaktionsmechanismusstudien
Kleine Moleküle, die mit stabilen Isotopen markiert sind, dienen als chemische Referenzen für die Identifizierung, qualitative Analyse und kinetische Studien von Reaktionen. This compound, bei Verwendung in verschiedenen NMR-Lösungsmitteln, hilft beim Verständnis von Reaktionsmechanismen und -kinetiken .
Zusammenfassend lässt sich sagen, dass this compound eine entscheidende Rolle in verschiedenen wissenschaftlichen Bereichen spielt, von der Peptidsynthese bis hin zur Strukturbiologie und Medikamentenentwicklung. Seine Isotopenmarkierung liefert wertvolle Einblicke und verbessert unser Verständnis biologischer Prozesse. Forscher erforschen weiterhin neuartige Anwendungen für diese Verbindung, was sie zu einem unentbehrlichen Werkzeug in der modernen Forschung macht . Wenn Sie weitere Fragen haben oder zusätzliche Informationen benötigen, können Sie sich gerne an uns wenden!
Wirkmechanismus
Target of Action
Fmoc-Gly-OH-2-13C, also known as 2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid or Fmoc-Gly-OH-13C, is primarily used in peptide synthesis . The compound’s primary targets are the amino acids that make up peptides. The Fmoc group acts as a protective group for the amino acid glycine during peptide synthesis .
Mode of Action
The Fmoc group in Fmoc-Gly-OH-2-13C protects the amino group of glycine, preventing it from reacting prematurely during peptide synthesis . The Fmoc group is removed by a base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
Fmoc-Gly-OH-2-13C plays a crucial role in the biochemical pathway of peptide synthesis. It allows for the sequential addition of amino acids to a growing peptide chain without unwanted side reactions. After the peptide synthesis is complete, the Fmoc group is removed, leaving the desired peptide product .
Result of Action
The result of Fmoc-Gly-OH-2-13C’s action is the successful synthesis of peptides with the correct sequence of amino acids. The Fmoc group ensures that the amino acids are added in the correct order and that unwanted side reactions are minimized .
Action Environment
The action of Fmoc-Gly-OH-2-13C is influenced by the conditions of the peptide synthesis. Factors such as temperature, pH, and the presence of other reagents can affect the efficiency of the Fmoc protection and deprotection processes . The compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .
Eigenschaften
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c19-16(20)9-18-17(21)22-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,18,21)(H,19,20)/i9+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKDFTQNXLHCGO-QBZHADDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[13CH2]C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583954 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}(2-~13~C)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175453-19-7 | |
| Record name | Glycine-2-13C, N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175453-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}(2-~13~C)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[5-amino-4-(ethoxycarbonyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1627200.png)
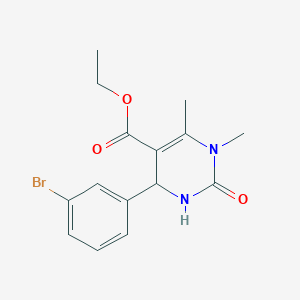
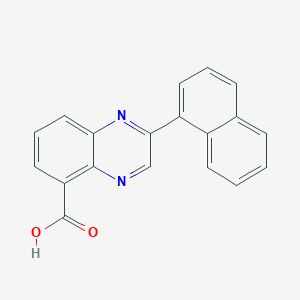
![2-(2H-1,3-benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyridine](/img/structure/B1627204.png)
![N-[1-(2,4-Dichloro-phenyl)-ethyl]-hydroxylamine](/img/structure/B1627205.png)
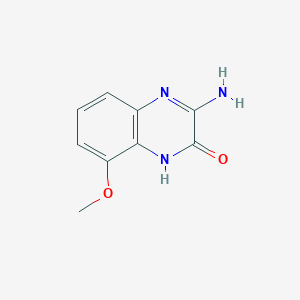
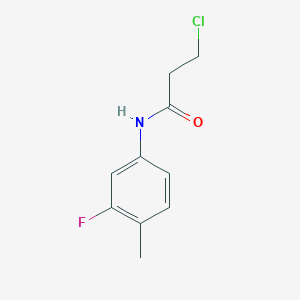
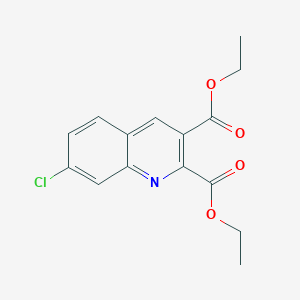

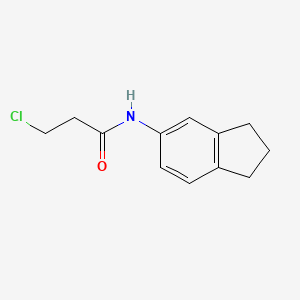

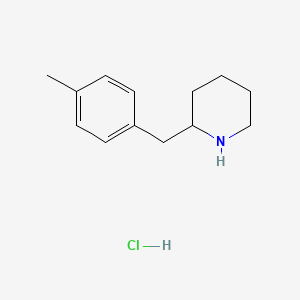
![[2,2-Dimethyl-1-(2-oxo-ethyl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B1627219.png)
